molecular formula C25H25Cl4N3O2S B060930 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine CAS No. 176181-81-0

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine

Cat. No. B060930
CAS RN: 176181-81-0
M. Wt: 573.4 g/mol
InChI Key: VOTNWYFJKIKXJI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, also known as TA-02, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic uses.

Mechanism of Action

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine works by inhibiting the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth, differentiation, and survival. Specifically, 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine inhibits the activity of protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the reduction of inflammation. 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in lab experiments is its specificity for protein kinase CK2, which allows for targeted inhibition of this enzyme. However, one limitation is that 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine may have off-target effects on other protein kinases, which could complicate the interpretation of results.

Future Directions

There are several future directions for the use of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in scientific research. One area of interest is the development of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine analogs with improved specificity and potency. Another area of interest is the investigation of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in Alzheimer's and Parkinson's disease.

Synthesis Methods

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine is synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with N-(4-chlorocinnamyl)-N-methylbenzylamine, followed by the addition of 2-aminoethylamine. The resulting product is purified by column chromatography to obtain 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine.

Scientific Research Applications

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has been shown to reduce the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has been shown to protect dopaminergic neurons from oxidative stress.

properties

CAS RN

176181-81-0

Product Name

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine

Molecular Formula

C25H25Cl4N3O2S

Molecular Weight

573.4 g/mol

IUPAC Name

N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H25Cl4N3O2S/c1-31(13-4-5-18-8-10-20(26)11-9-18)17-19-6-2-3-7-24(19)32(14-12-30)35(33,34)25-16-22(28)21(27)15-23(25)29/h2-11,15-16H,12-14,17,30H2,1H3/b5-4+

InChI Key

VOTNWYFJKIKXJI-SNAWJCMRSA-N

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

synonyms

2-(N-(2-aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine
HF 2035
HF-2035

Origin of Product

United States

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